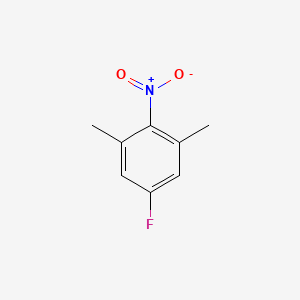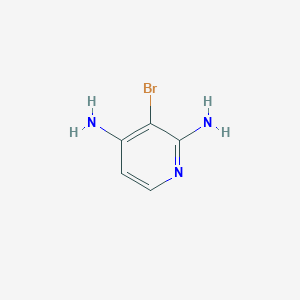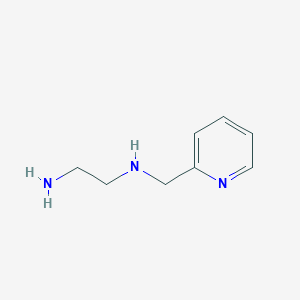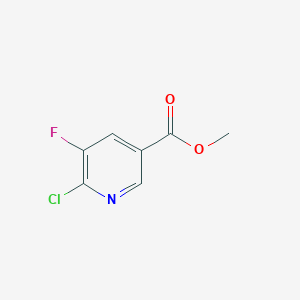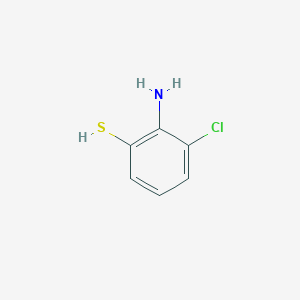
Bis(2,2,2-trifluoroethyl) Carbonate
Overview
Description
Bis(2,2,2-trifluoroethyl) carbonate (DFDEC) is a colorless, odorless, and low viscosity liquid . It is widely used in the battery industry as a high-performance electrolyte additive .
Synthesis Analysis
Bis(2,2,2-trifluoroethyl) Carbonate has been used as a condensing agent in the one-pot parallel synthesis of unsymmetrical aliphatic ureas . The procedure worked well for both the monosubstituted and functionalized alkyl amines and required no special conditions .Molecular Structure Analysis
The molecular formula of Bis(2,2,2-trifluoroethyl) Carbonate is C5H4F6O3 . Its average mass is 226.074 Da and its monoisotopic mass is 226.006470 Da .Chemical Reactions Analysis
Bis(2,2,2-trifluoroethyl) Carbonate has been used in the one-pot parallel synthesis of unsymmetrical aliphatic ureas . It has also been used in the battery industry to enhance the performance and stability of lithium-ion batteries .Physical And Chemical Properties Analysis
Bis(2,2,2-trifluoroethyl) Carbonate is a colorless to almost colorless clear liquid . It has a boiling point of 118 °C, a flash point of 11 °C, and a specific gravity of 1.51 . Its refractive index is 1.31 .Scientific Research Applications
High Performance Electrolyte Solvent Blend for High Voltage Application in Lithium Ion Cells
“Bis(2,2,2-trifluoroethyl) Carbonate” is used as a high-performance electrolyte solvent blend for high voltage application in NMC811|| Silicon Oxide-Graphite Lithium Ion Cells . It helps achieve high oxidation stability and prevent transition metal dissolution and deposition . This is the premier electrochemical performance reported in literature with a capacity retention of 94.5% and 92.2% with 0.5 °C and 4.5 V upper cut-off voltage cycling at 20 and 40 °C after 100 cycles, respectively .
Synthesis of H-Phosphonates
“Bis(2,2,2-trifluoroethyl) Carbonate” is used as a convenient precursor for the synthesis of H-Phosphonates . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .
Alkylating Agent
One of the primary applications of “Bis(2,2,2-trifluoroethyl) Carbonate” lies in its ability to act as a strong alkylating agent. This property makes it particularly useful for the introduction of the trifluoroethyl group (CF3CH2CH2O-) onto various nucleophiles, including alcohols, phenols, and amines.
Enhancing Performance and Stability of Lithium-ion Batteries
“Bis(2,2,2-trifluoroethyl) Carbonate” is a highly effective electrolyte additive that is widely used in the battery industry to enhance the performance and stability of lithium-ion batteries . Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .
Composing Non-Flammable Electrolytes
“Bis(2,2,2-trifluoroethyl) Carbonate” is used to compose non-flammable electrolytes . This application is particularly important in the field of lithium battery research .
Synthesis of Mono-substituted H-phosphonates
“Bis(2,2,2-trifluoroethyl) Carbonate” is used in the synthesis of mono-substituted H-phosphonates . This is achieved through a transesterification reaction, which is a promising starting material for this type of reaction .
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl) Carbonate, also known as DFDEC, is primarily used in the battery industry as a high-performance electrolyte additive . Its primary targets are the components of lithium-ion batteries, where it enhances performance and stability .
Mode of Action
DFDEC interacts with the components of the battery to form a LiF-rich solid electrolyte interphase (SEI) . This SEI layer is crucial for the performance of lithium-ion batteries as it allows for the efficient transport of lithium ions while preventing the direct contact of the electrolyte with the lithium metal, which can lead to detrimental side reactions .
Biochemical Pathways
The formation of the SEI layer is a key process in these batteries, affecting the overall efficiency and lifespan of the battery .
Pharmacokinetics
The term pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within an organism. DFDEC is known for its remarkable thermal and electrochemical stability, making it an excellent choice for use in high-temperature and high-voltage applications .
Result of Action
The primary result of DFDEC’s action within a lithium-ion battery is the enhancement of the battery’s performance and stability . By forming a LiF-rich SEI layer, DFDEC improves the cycle performance of lithium metal cells .
Action Environment
The action of DFDEC is influenced by the environmental conditions within the battery, including the temperature and voltage. Its high thermal and electrochemical stability make it suitable for use in high-temperature and high-voltage applications . Like all components of a battery, its performance can be affected by extreme conditions, such as very high temperatures or voltages, which can lead to degradation of the sei layer and other components of the battery .
Safety and Hazards
properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOZRDOFANZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778861 | |
| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) Carbonate | |
CAS RN |
1513-87-7 | |
| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bis(2,2,2-trifluoroethyl) Carbonate particularly useful in chemical synthesis?
A1: Bis(2,2,2-trifluoroethyl) Carbonate stands out as a valuable reagent in organic synthesis due to its ability to act as a condensing agent. This property enables its effective use in one-pot parallel syntheses of unsymmetrical aliphatic ureas [, , ]. Notably, this procedure exhibits versatility with both monosubstituted and functionalized alkyl amines, eliminating the need for stringent conditions like controlled temperature, specific addition order, or rate control [].
Q2: How does the structure of Bis(2,2,2-trifluoroethyl) Carbonate influence its reactivity?
A2: The presence of electron-withdrawing trifluoroethyl groups in Bis(2,2,2-trifluoroethyl) Carbonate significantly enhances its reactivity compared to standard diethyl carbonate []. This increased electrophilicity of the carbonyl group, alongside the excellent leaving ability of the trifluoroethyl alcohol, contributes to its efficacy in substitution reactions with primary alcohols and amines [].
Q3: What are the advantages of using Bis(2,2,2-trifluoroethyl) Carbonate in reactions compared to similar reagents?
A3: A key advantage lies in the ease of product purification. The eliminated fluoroalkyl alcohols, characterized by weak product affinity and low boiling points, can be readily removed by simple evaporation, often below 100°C, with or without reduced pressure []. This simplifies the process and enhances product purity.
Q4: Can you elaborate on the application of Bis(2,2,2-trifluoroethyl) Carbonate in lithium-ion battery technology?
A4: Bis(2,2,2-trifluoroethyl) Carbonate shows promise as a co-solvent in high-voltage, stable electrolytes for lithium-ion batteries, particularly those employing nickel-rich cathode materials like LiNi0.8Mn0.1Co0.1O2 (NMC811) [, , , , ].
Q5: How does Bis(2,2,2-trifluoroethyl) Carbonate contribute to improved battery performance?
A5: When incorporated into the electrolyte, Bis(2,2,2-trifluoroethyl) Carbonate enhances its oxidation stability, a crucial factor in mitigating capacity degradation at high voltages [, , ]. This stability stems from the inherent resistance to oxidation provided by the fluorine atoms in its structure [].
Q6: Are there any specific advantages of Bis(2,2,2-trifluoroethyl) Carbonate over other fluorinated carbonates in battery applications?
A6: Research suggests that while Bis(2,2,2-trifluoroethyl) Carbonate doesn't significantly impact the solid electrolyte interphase (SEI) formation on the negative electrode during battery formation, it may not be as effective as some other fluorinated carbonates like difluoroethylene carbonate in enhancing coulombic efficiency or reducing capacity slippage [].
Q7: What are the limitations of using Bis(2,2,2-trifluoroethyl) Carbonate in high-voltage lithium-ion batteries?
A7: Studies indicate that at high operating voltages (e.g., 4.4 V), batteries utilizing Bis(2,2,2-trifluoroethyl) Carbonate, even with its promising capacity retention, can generate unacceptable levels of gas []. This highlights the need for further research to address this limitation and unlock its full potential in high-voltage applications.
Q8: How is Bis(2,2,2-trifluoroethyl) Carbonate synthesized?
A8: Bis(2,2,2-trifluoroethyl) Carbonate can be synthesized directly from carbon dioxide by nucleophilic addition of 2,2,2-trifluoroethanol, followed by a reaction with 2,2,2-trifluoroethyl triflate []. It can also be synthesized through the transesterification of another fluorinated carbonate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



